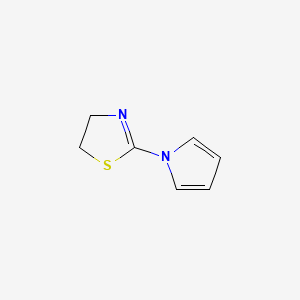
2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole is a heterocyclic compound that contains both pyrrole and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(1H-pyrrol-1-yl)ethanamine with thioamide under acidic conditions to form the desired thiazole ring . Another approach includes the use of gold-catalyzed cyclization of unconjugated ynone derivatives with 1,2-diaminoarenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide (SeO2) for oxidation reactions.
Catalysts: Copper(II) catalysts for oxidative cyclization reactions.
Major Products Formed
Pyrrolo[1,2-a]quinoxalines: Formed through oxidative cyclization reactions.
Substituted Derivatives: Various substituted derivatives can be synthesized depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic properties.
Materials Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the synthesis of compounds with antimicrobial, antifungal, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole involves its interaction with specific molecular targets and pathways. For instance, in oxidative cyclization reactions, the compound undergoes C–C bond cleavage and new C–C and C–N bond formation, facilitated by alkyl radical species . These interactions can lead to the formation of biologically active compounds with diverse pharmacological activities.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]pyrazines: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and antiviral properties.
2-(1H-Pyrrol-1-yl)ethanol: This compound contains a pyrrole ring and an ethanol group, making it structurally similar to 2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole.
Uniqueness
This compound is unique due to its combination of pyrrole and thiazole rings, which imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical transformations and form biologically active compounds further highlights its significance in scientific research.
Propiedades
IUPAC Name |
2-pyrrol-1-yl-4,5-dihydro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h1-2,4-5H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIUACZERDNMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2961735.png)
![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)
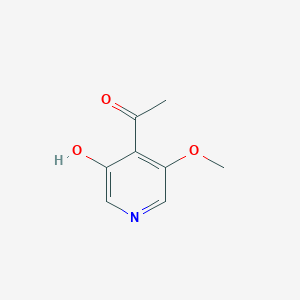

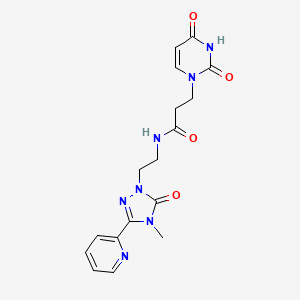
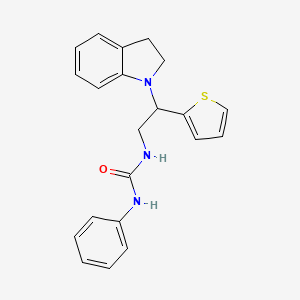
![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)
![4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2961746.png)

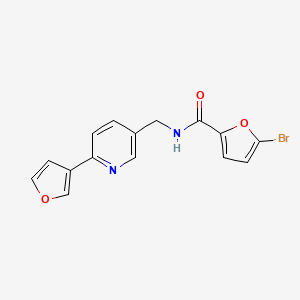
![2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2961750.png)


